4-Aminoisophthalic acid
Overview
Description
4-Aminoisophthalic acid is a compound that serves as a key intermediate in the synthesis of various heterocyclic compounds and polymers with potential biological activities and applications in materials science. While the provided papers do not directly discuss 4-aminoisophthalic acid, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for understanding the broader context of 4-aminoisophthalic acid's role in chemical research.
Synthesis Analysis
The synthesis of related compounds, such as 4-aminophthalazin-1(2H)-ones (APOs), involves palladium-catalyzed cross-coupling reactions with isocyanide insertion, which offers a straightforward approach to diversely substituted heterocyclic compounds . Similarly, the synthesis of 4-aminophthalimide from 4-nitrophthalimide through reduction demonstrates the potential for converting nitro derivatives to amino derivatives, which could be applicable to 4-aminoisophthalic acid .
Molecular Structure Analysis
The molecular structures of compounds synthesized from 5-aminoisophthalic acid, a close relative of 4-aminoisophthalic acid, have been determined using single crystal X-ray diffraction. These structures exhibit various coordination modes and form intricate three-dimensional frameworks, which are stabilized by hydrogen bonding . This suggests that 4-aminoisophthalic acid could also form complex structures with metal ions and other organic ligands.
Chemical Reactions Analysis
The chemical reactivity of aminoisophthalic acid derivatives is highlighted by their ability to form metal-organic frameworks (MOFs) and polymers. For instance, 5-aminoisophthalic acid has been used to synthesize MOFs with luminescent properties and the ability to undergo single-crystal-to-single-crystal transformations . Additionally, 4-aminophthalic acid can be polymerized electrochemically to form low molecular weight polymers with high temperature stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of aminoisophthalic acid derivatives are diverse. For example, the MOFs based on 5-aminoisophthalic acid exhibit luminescent properties and can absorb and deliver molecules through their channels . The polymers derived from 4-aminophthalic acid demonstrate temperature stability comparable to polyamide-imide polymers, which is significant for material applications . These properties suggest that 4-aminoisophthalic acid itself may possess unique physical and chemical characteristics that could be exploited in various applications.
Scientific Research Applications
Protein Structure Determination
4-Aminoisophthalic acid, or closely related compounds like 5-aminoisophthalic acid, have been explored for their utility in protein structure determination. For instance, 5-Amino-2,4,6-tribromoisophthalic acid has been used as a phasing tool in MAD phasing, a technique important for determining protein structures (Beck, Gruene, & Sheldrick, 2010).
DNA Binding and Nuclear Imaging
The effects of side chains on the DNA binding ability of 4-aminoisophthalic acid derivatives have been researched. These compounds demonstrate strong binding to duplex DNA and have potential applications in nucleic acid assays and nuclear imaging (Zhou et al., 2014).
Supramolecular Architecture
The compound has been used to study the supramolecular architecture in various complexes. For instance, a 1:1 molecular complex of 5-aminoisophthalic acid with 1,2-bis(4-pyridyl)ethane has been examined for its structural properties (Lush & Shen, 2014).
Metal-Organic Frameworks (MOFs)
4-Aminoisophthalic acid is key in the formation of various metal-organic frameworks (MOFs). These structures, such as those based on 5-aminoisophthalic acid and 4,4'-bipyridine, display interesting properties like luminescence and the ability to undergo single-crystal-to-single-crystal transformation (Wang et al., 2012).
Antimicrobial Activity
Novel Ag(I)-5-aminoisophthalate complexes have been synthesized, demonstrating antimicrobial activity against various microorganisms, including yeast and mold. This highlights the potential of these complexes in antimicrobial applications (Günay et al., 2015).
Luminescent Sensing
4-Aminoisophthalic acid-based frameworks have been investigated for their luminescent properties, particularly in the detection of mercury(II) ions. The unique structure of these frameworks enables selective and sensitive luminescent sensing in various applications (Jiang et al., 2020).
Gas Adsorption
In the context of gas adsorption, metal-organic frameworks involving 4-aminoisophthalic acid have shown promise. For example, a 3D porous framework synthesized from this acid and Cu(NO3)2 demonstrated selective CO2 adsorption over N2, indicating potential applications in gas storage and separation (Zhao et al., 2017).
Vapochromism
5-Aminoisophthalic acid has been found to exhibit reversible color changes when exposed to solvent vapors, a phenomenon known as vapochromism. This property is due to pseudopolymorphic transformations and could have implications in various sensing applications (Fujii et al., 2011).
Future Directions
properties
IUPAC Name |
4-aminobenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBLLWHZWCBDAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463305 | |
Record name | 4-Aminoisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoisophthalic acid | |
CAS RN |
33890-03-8 | |
Record name | 4-Amino-1,3-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33890-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminoisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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